3-メチル-5-フェニル-イソキサゾール-4-カルバルデヒド

説明

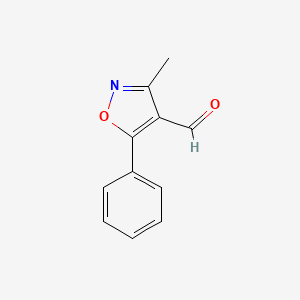

3-methyl-5-phenyl-4-isoxazolecarbaldehyde is a heterocyclic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.2 g/mol It features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

科学的研究の応用

イソキサゾール合成

イソキサゾールは、市販されている多くの医薬品に見られる5員環複素環系です . イソキサゾールの合成は創薬において重要であり、3-メチル-5-フェニル-イソキサゾール-4-カルバルデヒドはこれらの合成経路で使用できます .

創薬

3-メチル-5-フェニル-イソキサゾール-4-カルバルデヒドのような官能基化されたイソキサゾール骨格は、抗癌、抗酸化、抗菌、抗菌作用など、さまざまな生物活性を示します . イソキサゾールの基本構造は、多くの医薬品に見られます .

抗パーキンソン剤

2019年、可能な抗パーキンソン剤として使用できる新規な3,5-二置換イソキサゾール骨格の合成法が紹介されました . 3-メチル-5-フェニル-イソキサゾール-4-カルバルデヒドは、これらの化合物の合成に潜在的に使用できます .

HIF-2αアゴニスト

3-メチル-5-フェニル-イソキサゾール-4-カルバルデヒドとその誘導体は、潜在的なHIF-2αアゴニストとして特定されています . HIF-2αは、特にエリスロポエチン(EPO)の産生を調節する、低酸素レベルに対する細胞応答における重要な転写因子です .

抗癌活性

イソキサゾール誘導体は、有望な抗癌活性を示しています . イソキサゾールの誘導体として、3-メチル-5-フェニル-イソキサゾール-4-カルバルデヒドは、新しい抗癌剤の開発に潜在的に使用できます .

作用機序

Target of Action

The primary targets of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

Isoxazoles, the class of compounds to which it belongs, are known to interact with their targets through various mechanisms, including electrostatic force, coordination mode, or pi interaction with the vacant d orbital of the target .

Biochemical Pathways

Isoxazoles, in general, are synthesized through various pathways, including reactions with α,β-unsaturated carbonyl compounds . The downstream effects of these pathways are subject to further investigation.

Pharmacokinetics

Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 187.19 g/mol , which may influence its pharmacokinetic properties.

生化学分析

Biochemical Properties

3-Methyl-5-phenyl-isoxazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. These interactions can lead to changes in the activity of these enzymes, thereby affecting cellular processes and metabolic pathways .

Cellular Effects

The effects of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cell function. For example, it may affect the expression of genes involved in stress responses, apoptosis, and cell proliferation. Additionally, 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the compound’s therapeutic potential .

Metabolic Pathways

3-Methyl-5-phenyl-isoxazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, this compound may inhibit or activate enzymes involved in oxidative metabolism, leading to changes in the production of reactive oxygen species and other metabolites .

Transport and Distribution

The transport and distribution of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within specific cellular compartments can influence its activity and function. For instance, 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, its localization to the endoplasmic reticulum or Golgi apparatus can affect protein processing and trafficking .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This reaction can be carried out under microwave irradiation at 120°C for 1 hour using dry DMF as the solvent . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

While specific industrial production methods for 3-methyl-5-phenyl-4-isoxazolecarbaldehyde are not extensively documented, the general principles of isoxazole synthesis can be applied. These methods often involve scalable reactions that can be optimized for yield and purity, ensuring the compound’s availability for research and commercial applications.

化学反応の分析

Types of Reactions

3-methyl-5-phenyl-4-isoxazolecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Various electrophiles and nucleophiles can be used to introduce

生物活性

3-Methyl-5-phenyl-4-isoxazolecarbaldehyde (CAS No. 89479-66-3) is a heterocyclic compound that has garnered attention in various fields of biological research due to its significant biochemical properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C₁₁H₉NO₂

Molecular Weight: 187.2 g/mol

Structure: The compound features an isoxazole ring, which is known for its diverse biological activities.

3-Methyl-5-phenyl-4-isoxazolecarbaldehyde exhibits notable interactions with various enzymes and proteins. It has been shown to modulate enzyme activity, particularly those involved in oxidative stress responses, potentially acting as an inhibitor or modulator. This interaction can lead to significant changes in cellular processes and metabolic pathways.

Cellular Effects

The compound influences several cellular functions, including:

- Cell Signaling Pathways: It modulates key signaling molecules, affecting gene expression and cellular metabolism.

- Gene Expression: Alters the expression of genes involved in stress responses, apoptosis, and cell proliferation.

- Metabolic Activity: Impacts the activity of metabolic enzymes, influencing metabolic flux and metabolite levels.

At the molecular level, 3-methyl-5-phenyl-4-isoxazolecarbaldehyde exerts its effects through various mechanisms:

- Binding to Biomolecules: It binds to specific enzymes and receptors, modulating their activity.

- Influencing Gene Expression: Interacts with transcription factors and regulatory proteins, leading to changes in gene expression related to critical cellular processes.

- Temporal Effects: The stability and degradation of this compound over time influence its long-term effects on cellular function.

Dosage Effects in Animal Models

Research indicates that the biological effects of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde are dose-dependent:

- Low Doses: Minimal effects on cellular function.

- High Doses: Potentially toxic effects, including cell death and tissue damage.

- Threshold Effects: A specific dosage level is required to elicit significant biological responses.

Metabolic Pathways

The compound is involved in various metabolic pathways by interacting with enzymes that regulate these processes. It can influence the production of reactive oxygen species and other metabolites by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution within cells are critical for its biological efficacy. The compound interacts with transporters that facilitate its movement across cellular membranes. Its localization within specific cellular compartments can significantly affect its function. For instance, accumulation in mitochondria may influence mitochondrial function and energy production.

Spermicidal Activity

A study highlighted the spermicidal properties of substituted isoxazolecarbaldehydes, including 3-methyl-5-phenyl-4-isoxazolecarbaldehyde. The minimum effective concentration (MEC) for spermicidal activity was found to be between 0.005% and 2.5%. The compound exhibited non-competitive inhibition of human acrosin enzyme, suggesting potential applications as a topical contraceptive with associated antifungal activities against Candida albicans .

Cytotoxicity Studies

In cytotoxicity assays involving HeLa cells, the IC50 values were comparable to those of established spermicidal agents like Nonoxynol-9 (N-9). However, the isoxazolecarbaldehydes showed a moderate effect on sperm membrane integrity compared to N-9, indicating a potentially safer profile for normal vaginal flora .

Summary Table: Biological Activity Overview

特性

IUPAC Name |

3-methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZULDLZFUWWFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380148 | |

| Record name | 3-Methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89479-66-3 | |

| Record name | 3-Methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。